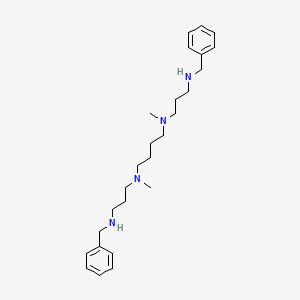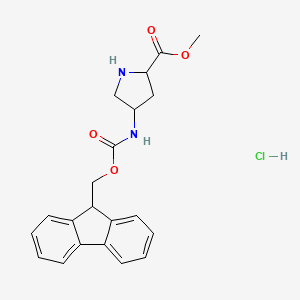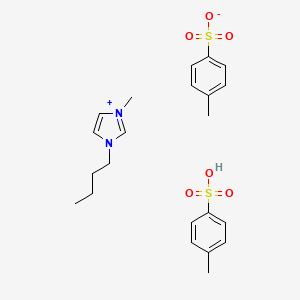
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with butyl bromide to form 1-butyl-3-methylimidazolium bromide. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through techniques like recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolium salts .
Scientific Research Applications
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme reactions.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems.
Mechanism of Action
The mechanism by which 1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate exerts its effects involves its ability to interact with various molecular targets. The compound can form hydrogen bonds, ionic interactions, and van der Waals forces with other molecules. These interactions can alter the physical and chemical properties of the molecules, leading to changes in their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Uniqueness
1H-IMidazoliuM, 3-butyl-1-Methyl-, 4-Methylbenzenesulfonate is unique due to its specific combination of a butyl and methyl group on the imidazolium ring and the presence of a 4-methylbenzenesulfonate anion. This combination imparts unique properties such as enhanced solubility and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C22H30N2O6S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H15N2.2C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+1;;/p-1 |
InChI Key |
ZKWKEAOIEUGCNJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


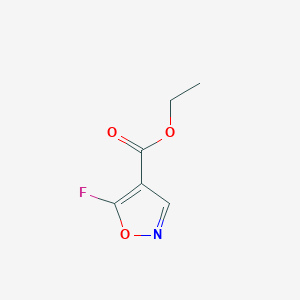
![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)

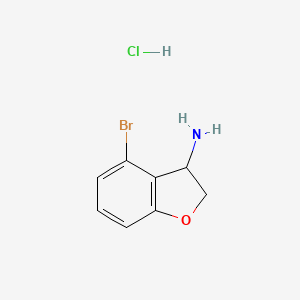
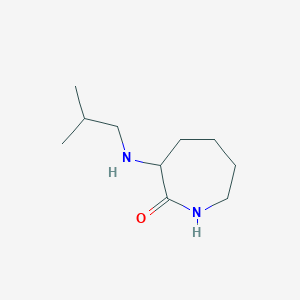
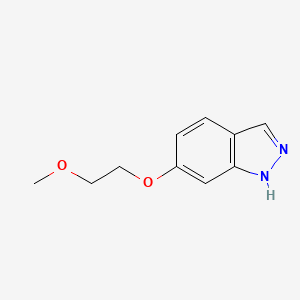
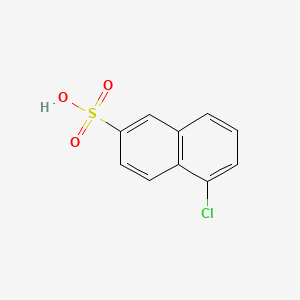
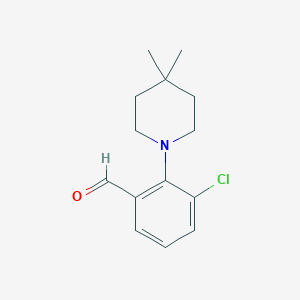
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
